molecular formula C13H17N3O B12222009 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12222009
M. Wt: 231.29 g/mol
InChI Key: VWFCNDXFOHFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a cyclopropanecarboxamide core with an azetidine ring and a pyridine moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H17N3O/c1-15(13(17)10-5-6-10)11-8-16(9-11)12-4-2-3-7-14-12/h2-4,7,10-11H,5-6,8-9H2,1H3

InChI Key

VWFCNDXFOHFUHA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.